molecular formula C14H26N2O3 B1394120 tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate CAS No. 706759-32-2

tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Cat. No.: B1394120
CAS No.: 706759-32-2
M. Wt: 270.37 g/mol
InChI Key: DSIMMXOFLAHCGT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O3 . It belongs to the class of piperazine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways or receptors .

Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its unique structure makes it valuable for creating specialized materials and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tetrahydro-2H-pyran-4-yl compounds under controlled conditions. One common method includes the use of N-Boc piperazine and tetrahydro-2H-pyran-4-yl bromide in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yl group provides unique reactivity and interaction potential compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIMMXOFLAHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (5.15 g) and dihydro-2H-pyran-4(3H)-one (3.05 g) stirred for 24 hours at room temperature in titanium (IV) isopropoxide (16.20 mL), methanol (5 mL) was added followed by careful addition of sodium borohydride (2.092 g). The reaction mixture was quenched with water/NaOH solution, extracted with ether, dried over magnesium sulfate, filtered, and concentrated to yield the product. The crude product was used in next step.
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5.15 g
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3.05 g
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16.2 mL
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5 mL
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2.092 g
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crude product
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Synthesis routes and methods II

Procedure details

The title compound was prepared by substituting tert-butyl piperazine-1-carboxylate for morpholine and dihydro-2H-pyran-4(3H)-one for tert-butyl 4-oxocyclohexylcarbamate in EXAMPLE 39A.
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Synthesis routes and methods III

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (1.5 g, 8.05 mmol) stirring in anhydrous THF (20 mL) and water (0.2 mL) was added glacial acetic acid (1.45 mL, 24.2 mmol), followed by sodium cyanoborohydride (758 mg, 12.1 mmol). The reaction mixture was stirred at 60° C. for 12 h, quenched with 10% aqueous NaHCO3 (50 mL), extracted with EtOAc and dried (MgSO4) to give a colourless oil which was purified by silica chromatography to give 4-(tetrahydro-pyran-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.54 g, 25%), as a white solid. BOC-deprotection was carried out as in Reference Example 3 to give the title compound (0.30 g, 88%).
Quantity
1.5 g
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reactant
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20 mL
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reactant
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0.2 mL
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reactant
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1.45 mL
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reactant
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758 mg
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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